molecular formula C20H19N5O5S B2481225 N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 899989-36-7

N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No. B2481225
CAS RN: 899989-36-7
M. Wt: 441.46
InChI Key: QJNSMVNMCAGJLX-UHFFFAOYSA-N
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Description

The compound "N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide" is a complex molecule that appears to be related to a class of compounds with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as pyrazole derivatives and methoxyphenyl groups, which are often explored for their therapeutic potential.

Synthesis Analysis

The synthesis of related compounds involves the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities. The synthesis process is characterized by various analytical techniques, including IR, 1H NMR, 13C NMR, Mass, and elemental analyses, to confirm the structure of the synthesized compounds.

Molecular Structure Analysis

X-ray powder diffraction data is a crucial tool for analyzing the molecular structure of crystalline compounds. For instance, a related compound's X-ray powder diffraction data are reported, providing detailed information about the unit-cell dimensions and space group . This type of analysis would be essential for the compound to determine its crystal structure and confirm its molecular conformation.

Chemical Reactions Analysis

The chemical reactions involving the compound would likely involve interactions with biological targets, given the context of the research. The antidepressant activity of a similar compound suggests that the compound may also interact with biological systems in a way that could modulate physiological responses . The specific reactions and interactions would need to be elucidated through further biochemical and pharmacological studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically predicted through in silico methods before clinical evaluation. These properties include toxicity, blood-brain barrier permeability, and human oral absorption . These predictions are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound, which would inform its potential use as a medication.

Relevant Case Studies

The antidepressant activity of a related compound, 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1 carbothioamide, was evaluated through behavioral investigations, showing a significant reduction in immobility time in force swimming and tail suspension tests . This suggests that compounds with similar structural features could have therapeutic potential as antidepressants. Such case studies are vital for understanding the biological implications of these compounds and guiding further research and development.

Scientific Research Applications

X-ray Powder Diffraction Data

  • Research has explored the X-ray powder diffraction data of a compound structurally related to N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide. This data is crucial in understanding the crystal structure and properties of these compounds, which is vital for their application in scientific research, particularly in drug synthesis (Qing Wang et al., 2017).

Antimicrobial Activity

  • Pyrazoline and cyanopyridine derivatives, which share a structural resemblance with the compound , have been studied for their antimicrobial activities. These studies provide insights into the potential use of such compounds in developing new antimicrobial agents (V. R. Dangar et al., 2014).

Chk1 Inhibitors for Cancer Treatment

  • A related compound has been identified as a potent Chk1 inhibitor, showing significant potential in cancer therapy. The study of these compounds provides valuable information on developing new cancer treatments (Z. Tao et al., 2007).

Antimicrobial and Antifungal Applications

  • Another study synthesized derivatives structurally related to the compound and evaluated their antimicrobial and antifungal activities. This research highlights the potential use of these compounds in creating new antimicrobial and antifungal agents (S. Fedotov et al., 2022).

Analyzing Biological Activity

  • Research on derivatives of a similar compound has been conducted to explore their biological activity, such as anti-tumor effects. This demonstrates the compound's potential in biologically active compound synthesis (R. Mohareb et al., 2014).

Treatment and Nursing Applications

  • A study explored the use of a structurally related compound in treating children's bronchial pneumonia, indicating potential therapeutic applications (Xiao-fang Ding et al., 2022).

properties

IUPAC Name

N'-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5S/c1-30-15-7-5-14(6-8-15)25-18(16-11-31(28,29)12-17(16)24-25)23-20(27)19(26)22-10-13-4-2-3-9-21-13/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNSMVNMCAGJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide

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